molecular formula C14H12FN3O B5519952 2-amino-N'-(2-fluorobenzylidene)benzohydrazide

2-amino-N'-(2-fluorobenzylidene)benzohydrazide

Cat. No.: B5519952
M. Wt: 257.26 g/mol
InChI Key: PPFAZQDKEAPAME-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N'-(2-fluorobenzylidene)benzohydrazide is a useful research compound. Its molecular formula is C14H12FN3O and its molecular weight is 257.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.09644018 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives, closely related to the compound , have shown potent antitumor properties in vitro and in vivo. These compounds are metabolized by cytochrome P450 1A1 to active and inactive metabolites. Fluorine substitution and amino acid conjugation strategies have been employed to improve the pharmacokinetic profiles of these molecules. For example, a lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole demonstrated significant tumor growth inhibition in breast and ovarian cancer models with manageable side effects, indicating its suitability for clinical evaluation (Bradshaw et al., 2002).

Anticonvulsant Activity

Hydrazone derivatives have been designed and synthesized to act as anticonvulsant agents, targeting the benzodiazepine receptors. The introduction of an amino group and a fluoro substituent into these molecules has led to compounds with significant anticonvulsant activity, which was further confirmed through antagonism by flumazenil, a benzodiazepine antagonist. This indicates the potential of these compounds in the treatment of seizures (Zarghi et al., 2008).

Corrosion Inhibition

The effectiveness of hydrazone derivatives as corrosion inhibitors for mild steel in acidic media has been investigated. These inhibitors show a high adsorption affinity for the steel surface, forming a protective layer that significantly reduces corrosion. The adsorption behavior follows the Langmuir isotherm model, and electrochemical studies confirm the inhibitors' efficacy, highlighting their potential for industrial applications in corrosion protection (Lgaz et al., 2019).

Properties

IUPAC Name

2-amino-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O/c15-12-7-3-1-5-10(12)9-17-18-14(19)11-6-2-4-8-13(11)16/h1-9H,16H2,(H,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFAZQDKEAPAME-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.